3-Fluoro-5-methylpyridine
Overview
Description
3-Fluoro-5-methylpyridine is a fluorinated pyridine derivative with the molecular formula C6H6FN. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both a fluorine atom and a methyl group on the pyridine ring.
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 3-fluoro-5-methylpyridine belongs, have been used in the synthesis of various biologically active compounds . These compounds can interact with different targets depending on their specific structures and functional groups.
Mode of Action
Fluoropyridines generally exhibit interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . This property can influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications, suggesting that they may interact with multiple biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-methylpyridine typically involves the fluorination of 5-methylpyridine. One common method is the direct fluorination using elemental fluorine or other fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Electrophilic Substitution: The methyl group can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines.
Electrophilic Substitution: Formation of nitro or sulfonyl derivatives.
Oxidation and Reduction: Formation of various oxidized or reduced pyridine derivatives.
Scientific Research Applications
3-Fluoro-5-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique electronic properties.
Industry: Used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
- 2-Fluoro-5-methylpyridine
- 4-Fluoro-5-methylpyridine
- 3-Chloro-5-methylpyridine
- 3-Bromo-5-methylpyridine
Comparison: 3-Fluoro-5-methylpyridine is unique due to the specific positioning of the fluorine atom, which imparts distinct electronic properties compared to its analogs. The presence of the fluorine atom at the 3-position can lead to different reactivity patterns and biological activities compared to other halogenated or methylated pyridines .
Properties
IUPAC Name |
3-fluoro-5-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c1-5-2-6(7)4-8-3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQXPRSCSFUGRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376547 | |
Record name | 3-fluoro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
407-21-6 | |
Record name | 3-fluoro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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